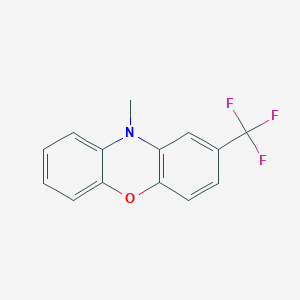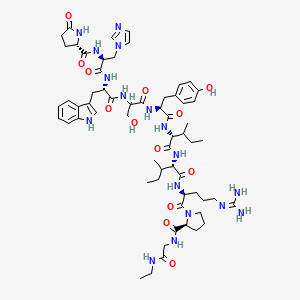
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is a complex inorganic compound with a unique combination of elements It consists of copper, sodium, carbonate, and dihydrogen arsorate in a 1:1:1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) typically involves the reaction of copper(II) sulfate, sodium carbonate, and dihydrogen arsenate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting precipitate is filtered and dried to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure the purity and yield of the product. The precipitate is then separated using industrial filtration techniques and dried in large drying units.
Análisis De Reacciones Químicas
Types of Reactions
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion can undergo redox reactions, changing its oxidation state.
Substitution Reactions: The carbonate and dihydrogen arsorate groups can be substituted by other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce copper chloride, sodium chloride, carbon dioxide, and water.
Aplicaciones Científicas De Investigación
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of copper and arsenate ions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mecanismo De Acción
The mechanism by which Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) exerts its effects involves the interaction of its constituent ions with various molecular targets. The copper ion can interact with proteins and enzymes, potentially altering their function. The dihydrogen arsorate group can interact with phosphate groups in biological molecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) carbonate: Similar in that it contains copper and carbonate, but lacks sodium and dihydrogen arsorate.
Sodium arsenate: Contains sodium and arsenate but lacks copper and carbonate.
Copper(II) arsenate: Contains copper and arsenate but lacks sodium and carbonate.
Uniqueness
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is unique due to its specific combination of elements, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the presence of all four components is required.
Propiedades
Número CAS |
65722-74-9 |
|---|---|
Fórmula molecular |
CH2AsCuNaO7 |
Peso molecular |
287.48 g/mol |
Nombre IUPAC |
copper;sodium;dihydrogen arsorate;carbonate |
InChI |
InChI=1S/CH2O3.AsH3O4.Cu.Na/c2-1(3)4;2-1(3,4)5;;/h(H2,2,3,4);(H3,2,3,4,5);;/q;;+2;+1/p-3 |
Clave InChI |
IDJYPUQLBKTFGV-UHFFFAOYSA-K |
SMILES canónico |
C(=O)([O-])[O-].O[As](=O)(O)[O-].[Na+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


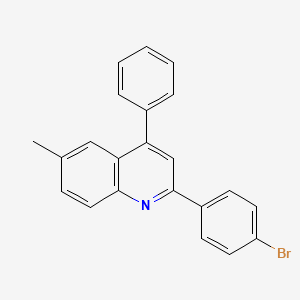
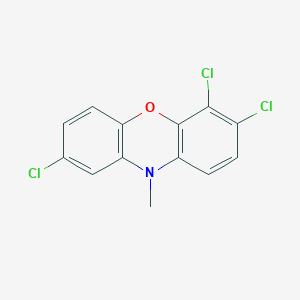

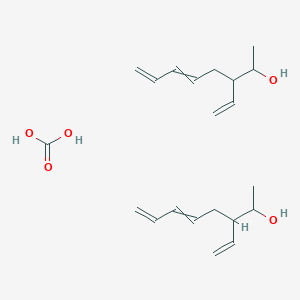


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)

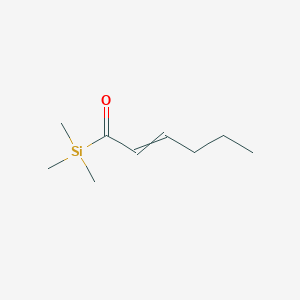
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)

